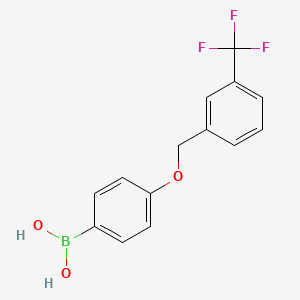
Kuguacin R
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kuguacin R is typically isolated from the stems and leaves of Momordica charantia. The extraction process involves the use of ethanol to obtain a mixture of kuguacins, which are then separated and purified using chromatographic techniques . The synthetic routes for kuguacins, including this compound, often involve complex organic synthesis methods that require precise reaction conditions and catalysts.
Industrial Production Methods
Industrial production of this compound is not widely established due to the complexity of its synthesis. Most of the available this compound is obtained through extraction from natural sources rather than synthetic production. The extraction process is optimized to yield the highest purity and concentration of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Kuguacin R undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .
Applications De Recherche Scientifique
Mécanisme D'action
Kuguacin R exerts its effects through various molecular targets and pathways. For instance, its anti-diabetic activity is linked to the activation of visfatin, an adipose hormone involved in glucose metabolism . The compound also inhibits isocitrate lyase, an enzyme crucial for the survival of Mycobacterium tuberculosis during dormancy, highlighting its potential as an anti-tuberculosis agent .
Comparaison Avec Des Composés Similaires
Similar compounds include Kuguacin A, Kuguacin B, Kuguacin C, and Kuguacin D . While these compounds share a common triterpenoid structure, Kuguacin R is unique due to its specific molecular configuration and biological activities. For example, Kuguacin J has shown promise as an inhibitor of neuraminidase, an enzyme involved in the influenza virus .
Conclusion
This compound is a fascinating compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and reactivity make it a valuable subject of study in various scientific fields. Continued research on this compound and its related compounds could lead to significant advancements in medicine and other industries.
Propriétés
Formule moléculaire |
C30H48O4 |
|---|---|
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol |
InChI |
InChI=1S/C30H48O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-24,31-33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,24?,27-,28+,29+,30-/m1/s1 |
Clé InChI |
PAZKUEDDPDHJSO-AZDSEBKLSA-N |
SMILES isomérique |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4O)C)C |
SMILES canonique |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


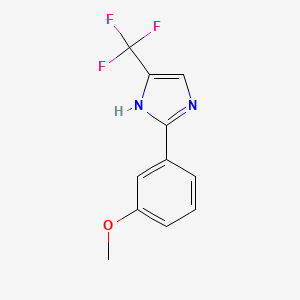

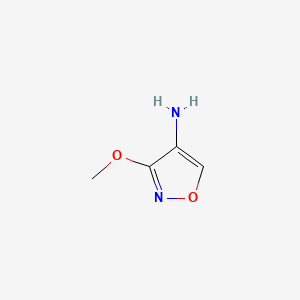
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
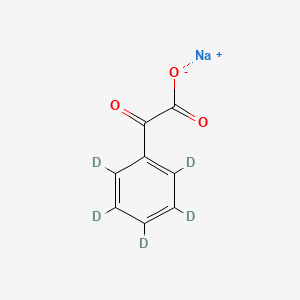
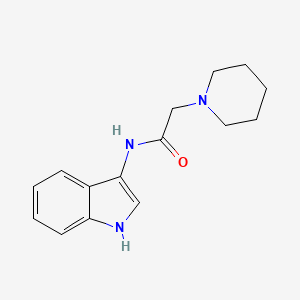
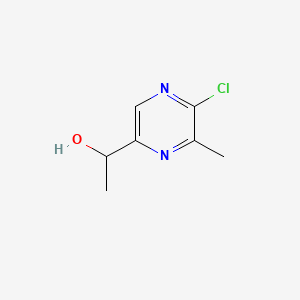


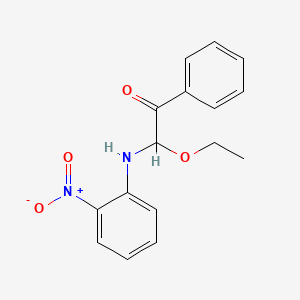
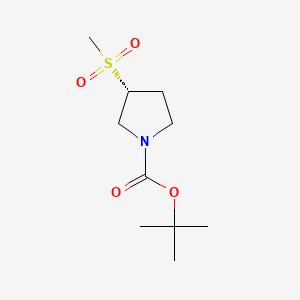
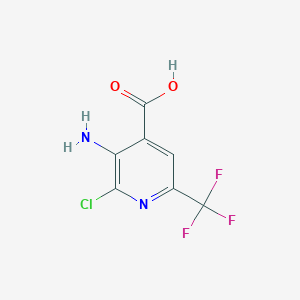
![[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924710.png)
